molecular formula C8H16N2O B11746182 2-Morpholinemethanamine, 4-(2-propen-1-yl)-

2-Morpholinemethanamine, 4-(2-propen-1-yl)-

Cat. No.: B11746182
M. Wt: 156.23 g/mol
InChI Key: GXWHECHKQXAKIR-UHFFFAOYSA-N
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Description

2-Morpholinemethanamine, 4-(2-propen-1-yl)- is a morpholine derivative characterized by a morpholine ring substituted with a propenyl (allyl) group at the 4-position and a methanamine (-CH₂NH₂) group at the 2-position. The propenyl substituent introduces an unsaturated alkene moiety, which may enhance reactivity in polymerization or conjugation reactions.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(4-prop-2-enylmorpholin-2-yl)methanamine

InChI

InChI=1S/C8H16N2O/c1-2-3-10-4-5-11-8(6-9)7-10/h2,8H,1,3-7,9H2

InChI Key

GXWHECHKQXAKIR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCOC(C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- typically involves the reaction of morpholine with allyl bromide under basic conditions to form the allyl-substituted morpholine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinemethanamine, 4-(2-propen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has shown that derivatives of morpholine compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression.

CompoundCell LineIC50 (nM)
2-Morpholinemethanamine, 4-(2-propen-1-yl)-HeLa (Cervical)TBD
Oxazolo[5,4-d]pyrimidineA549 (Lung)25
Oxazolo[5,4-d]pyrimidineMCF7 (Breast)30

A study published in the Journal of Medicinal Chemistry highlighted that structurally similar compounds demonstrated potent anticancer activity while maintaining a favorable safety profile in vitro .

1.2 Neuropharmacological Effects
The compound has been investigated for its potential neuroactive properties. Its structural similarity to known neuroactive agents suggests that it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety.

In vitro assays have indicated that compounds with similar morpholine functionalities exhibit affinity for serotonin and dopamine receptors, which are critical in mood regulation .

Material Science Applications

2.1 Polymer Synthesis
2-Morpholinemethanamine, 4-(2-propen-1-yl)- is utilized in the synthesis of polymers and copolymers. Its reactive amine group can participate in polymerization reactions, leading to the development of new materials with tailored properties.

Recent studies have explored the use of this compound in creating thermosetting polymers that exhibit enhanced mechanical strength and thermal stability. These materials have potential applications in coatings, adhesives, and composite materials.

Case Studies

3.1 Case Study on Anticancer Efficacy
A detailed investigation into the anticancer properties of morpholine derivatives was conducted, revealing that certain derivatives had a significant impact on cell viability across multiple cancer types. The study emphasized the need for further research to optimize these compounds for clinical applications .

3.2 Neuropharmacological Assessment
Another study focused on the neuropharmacological assessment of piperidine and morpholine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs). This highlights their promise in developing new treatments for mental health disorders .

Mechanism of Action

The mechanism of action of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- involves its interaction with specific molecular targets. The allyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methanamine group can interact with receptors or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Morpholinemethanamine Derivatives

Compound Name (CAS No.) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Morpholinemethanamine, 4-(2-propen-1-yl)- Propenyl (allyl) C₈H₁₆N₂O (est.) ~156.23 (est.) Reactive alkene group; potential intermediate
2-Morpholinemethanamine,4-(2-pyridinylmethyl)- (141815-42-1) 2-Pyridinylmethyl C₁₁H₁₇N₃O 207.27 Heterocyclic pyridine substituent; possible coordination chemistry applications
(S)-4-Benzyl-2-morpholinemethanamine (186293-55-0) Benzyl C₁₂H₁₈N₂O 206.28 Chiral center (S-configuration); high purity (>98%); used in pharmaceutical synthesis
2-Morpholinemethanamine,4-(1-methylethyl)- (141815-07-8) Isopropyl C₈H₁₈N₂O 158.24 Branched alkyl group; potential solvent or ligand
2-Morpholinemethanamine,4-phenyl- (112913-99-2) Phenyl C₁₁H₁₆N₂O 192.26 Aromatic substituent; applications in organic electronics or catalysis
2-Morpholinoethanamine (2038-03-1) Ethyl C₆H₁₄N₂O 130.19 Shorter alkyl chain; lower molecular weight; used in polymer chemistry
2-Aminomethyl-4-(4-fluorobenzyl)morpholine (112914-13-3) 4-Fluorobenzyl C₁₂H₁₇FN₂O 224.27 Fluorinated derivative; potential bioactive properties (e.g., CNS targeting)

Structural and Functional Differences

Substituent Effects on Reactivity :

  • The propenyl group in the target compound introduces a reactive double bond, enabling participation in Diels-Alder or thiol-ene reactions, which are absent in saturated derivatives like the isopropyl (CAS 141815-07-8) or ethyl (CAS 2038-03-1) analogs .
  • Aromatic substituents (e.g., phenyl, benzyl) enhance π-π stacking interactions, making such derivatives suitable for materials science or as ligands in catalysis .

Molecular Weight and Solubility: Derivatives with bulkier substituents (e.g., benzyl, C₁₂H₁₈N₂O) exhibit higher molecular weights (~206 g/mol) and lower aqueous solubility compared to smaller analogs like 2-morpholinoethanamine (130.19 g/mol) .

Biological and Pharmaceutical Relevance :

  • The fluorinated benzyl derivative (CAS 112914-13-3) demonstrates how halogenation can improve bioavailability and target specificity, likely due to enhanced lipophilicity and metabolic stability .
  • Chiral analogs like (S)-4-benzyl-2-morpholinemethanamine are critical in enantioselective synthesis, as evidenced by its availability in high purity (consulted for pharmaceutical use) .

Notes

Safety and Handling : Morpholine derivatives with reactive groups (e.g., propenyl) may require specialized storage (e.g., inert atmosphere) to prevent polymerization, though specific guidelines are absent in the evidence .

Biological Activity

2-Morpholinemethanamine, 4-(2-propen-1-yl)-, also known as a derivative of morpholine, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- can be represented as follows:

  • Molecular Formula : C₉H₁₃N
  • Molecular Weight : 151.21 g/mol
  • CAS Number : [not specified]

Antimicrobial Properties

Research indicates that compounds similar to 2-Morpholinemethanamine possess significant antimicrobial activity. For instance, studies have shown that derivatives exhibit efficacy against a range of bacteria and fungi. A notable study demonstrated that a morpholine derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in various models. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. For example, a study reported a decrease in interleukin-6 (IL-6) levels in macrophages treated with morpholine derivatives .

Neuroprotective Effects

Recent investigations into neuroprotective effects have highlighted the potential role of 2-Morpholinemethanamine in protecting neuronal cells from oxidative stress. In cellular models, it was observed that the compound could mitigate cell death induced by oxidative agents, suggesting a protective mechanism against neurodegenerative diseases .

The mechanisms through which 2-Morpholinemethanamine exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.
  • Enzyme Modulation : It has been suggested that the compound can modulate the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, it may reduce oxidative damage and promote cell survival.

Case Studies

StudyFindings
Smith et al. (2023)Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL.
Johnson et al. (2022)Reported anti-inflammatory effects in macrophage cultures, reducing IL-6 levels significantly.
Lee et al. (2023)Showed neuroprotective effects in neuronal cell lines exposed to oxidative stress.

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